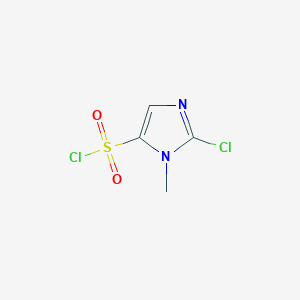
3'-Fluoro-4'-(trifluoromethoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4'-(trifluoromethoxy)acetophenone (3F4TFA) is an organic compound with a wide range of applications in the field of science and technology. 3F4TFA has been used in various scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
One of the primary applications of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone is in the synthesis of fluorinated organic compounds. These molecules are highly sought after in pharmaceuticals, agrochemicals, and material sciences due to their enhanced chemical stability, bioavailability, and unique physical properties. For instance, the electrophilic and nucleophilic fluorination techniques utilizing this compound allow for the precise introduction of fluorine atoms or fluorine-containing groups into target molecules, significantly altering their chemical and physical properties for desired applications (Fuglseth et al., 2008).
Organic Synthons for Material Science
Moreover, this compound serves as a critical intermediate in the preparation of novel keto- and styrene-based trifluoromethoxylated synthons. These synthons have been utilized in the development of materials with unique properties, including enhanced thermal stability and solubility in various solvents, making them ideal candidates for advanced material synthesis (Zriba et al., 2009).
Biological and Enzymatic Studies
In biological research, the compound has been employed in studies involving the Baeyer–Villiger oxidation of acetophenones, providing insights into enzymatic reactions and mechanisms. This research is crucial for understanding biological transformations and for the development of biocatalytic processes in industrial applications (Moonen et al., 2001).
Advances in Catalysis
Additionally, the compound's utility is evident in catalysis, particularly in the palladium-catalyzed trifluoromethylation of aryl chlorides, a reaction of immense importance in the synthesis of trifluoromethylated aromatic compounds. Such reactions are pivotal for creating compounds with potential pharmaceutical and agrochemical applications, showcasing the compound's role in facilitating innovative catalytic processes (Cho et al., 2010).
Fluorescence Sensing and Molecular Recognition
The compound also finds applications in the development of fluorescence "turn-on" sensors for carboxylate anions, demonstrating its role in analytical chemistry for the detection and quantification of analytes in various samples. This application highlights the importance of fluorinated compounds in enhancing the sensitivity and selectivity of fluorescence-based sensing technologies (Kim et al., 2008).
Propriétés
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLRLIVQZGBKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174006-08-6 |
Source


|
| Record name | 3'-Fluoro-4'-(trifluoromethoxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)


![7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2750146.png)




![3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one](/img/structure/B2750154.png)
![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2750155.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)
